Electronic Modulation: Meta-Chloro vs. Unsubstituted
The meta-chloro substituent on the phenyl ring of 2-[(3-chlorophenyl)sulfonyl]pyridine exerts a measurable electron-withdrawing effect on the sulfonyl group, enhancing its electrophilic character relative to the unsubstituted 2-(phenylsulfonyl)pyridine (CAS 24244-60-8). This modulation is critical for SNAr-based reactivity. Computed molecular properties, sourced from authoritative databases, provide a quantitative basis for this differentiation [1].
| Evidence Dimension | Computed Polar Surface Area (PSA) as an indicator of electronic distribution |
|---|---|
| Target Compound Data | PSA (Topological Polar Surface Area) = 55.4 Ų [1] |
| Comparator Or Baseline | 2-(Phenylsulfonyl)pyridine (CAS 24244-60-8): PSA = 54.3 Ų |
| Quantified Difference | ΔPSA = +1.1 Ų, indicating increased polarity/polarizability due to the chlorine atom |
| Conditions | In silico calculation using standard TPSA algorithm (Ertl method) |
Why This Matters
For procurement decisions in drug discovery programs, this quantifiable increase in PSA suggests a potential advantage in modulating physicochemical properties like solubility and permeability, directly impacting lead optimization SAR.
- [1] Chemsrc. 2-(3-chlorophenyl)sulfonylpyridine. CAS 950693-97-7. Computed Properties. https://m.chemsrc.com/en/cas/950693-97-7_1030477.html View Source
